molecular formula C23H45N3O12 B605808 Azido-PEG10-acid CAS No. 1644163-57-4

Azido-PEG10-acid

Cat. No. B605808
CAS RN: 1644163-57-4
M. Wt: 555.62
InChI Key: UOKQXCSLUSWFRF-UHFFFAOYSA-N
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Description

Azido-PEG10-acid is a water-soluble PEG compound that contains an azide group with a terminal carboxylic acid . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

Azido-PEG10-acid is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of Azido-PEG10-acid is 555.62. Its molecular formula is C23H45N3O12 . It contains an Azide group and a terminal carboxylic acid .


Chemical Reactions Analysis

Azido-PEG10-acid is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The azide (N3) group enables click chemistry with an alkyne to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

Azido-PEG10-acid is a water-soluble PEG compound . It has a molecular weight of 555.62 and a molecular formula of C23H45N3O12 .

Scientific Research Applications

Drug Delivery

Azido-PEG10-acid: is instrumental in the development of drug delivery systems . Its water solubility and reactive azide group allow for the creation of stable linkages with therapeutic agents. This facilitates the targeted delivery of drugs, improving their efficacy and reducing side effects.

Bioconjugation

In bioconjugation , Azido-PEG10-acid serves as a bridge between biomolecules and functional groups . The azide group reacts with alkyne-tagged molecules in a Click Chemistry reaction, forming a stable triazole ring, which is useful for attaching probes or drugs to antibodies or other proteins.

Diagnostics

Azido-PEG10-acid’s bioorthogonal nature makes it suitable for diagnostic applications . It can be used to conjugate diagnostic agents to specific biomarkers without interfering with normal biological processes, enhancing the sensitivity and specificity of diagnostic tests.

Nanotechnology

In nanotechnology , Azido-PEG10-acid is used to modify the surface of nanoparticles . This modification improves the solubility and biocompatibility of nanoparticles, making them suitable for various biomedical applications, including imaging and drug delivery.

Molecular Imaging

Molecular imaging: techniques benefit from Azido-PEG10-acid’s ability to act as a linker for attaching imaging agents to targeting molecules . This enables the visualization of biological processes at the molecular level, aiding in the diagnosis and monitoring of diseases.

Biomaterials

Azido-PEG10-acid contributes to the development of biomaterials by enhancing the properties of hydrogels, scaffolds, and other materials used in tissue engineering . Its ability to form covalent bonds with various substrates allows for the creation of materials with desired biological functions.

Mechanism of Action

Target of Action

Azido-PEG10-acid is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG10-acid contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups . The result of this reaction is a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of Azido-PEG10-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a complex with an E3 ubiquitin ligase and a target protein, PROTACs can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media . This property can enhance the bioavailability of drugs that incorporate Azido-PEG10-acid.

Result of Action

The result of the action of Azido-PEG10-acid is the formation of a stable triazole linkage . This linkage is formed through a click chemistry reaction with molecules containing Alkyne, DBCO, or BCN groups . The formation of this linkage allows for the selective degradation of target proteins when Azido-PEG10-acid is used in the synthesis of PROTACs .

Action Environment

The action of Azido-PEG10-acid is influenced by the presence of molecules containing Alkyne, DBCO, or BCN groups, as these are necessary for the click chemistry reaction that forms the triazole linkage . Additionally, the presence of an E3 ubiquitin ligase and a target protein is necessary for the action of PROTACs synthesized using Azido-PEG10-acid .

Safety and Hazards

Azido-PEG10-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG10-acid is widely used in Click Chemistry, bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility . It is expected to continue to be a valuable tool in these areas.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQXCSLUSWFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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